Perfluorooctyl iodide chemical structure and properties
Perfluorooctyl iodide chemical structure and properties
An In-Depth Technical Guide to Perfluorooctyl Iodide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological interactions of perfluorooctyl iodide (PFOI). The information is intended for professionals in research, development, and drug discovery who require detailed technical data on this significant fluorinated compound.
Chemical Identity and Structure
Perfluorooctyl iodide, also known as 1-iodoheptadecafluorooctane, is a perfluoroalkyl iodide (PFAI). Its structure consists of a linear eight-carbon chain fully saturated with fluorine atoms, terminated by an iodine atom. This structure imparts high chemical stability, thermal resistance, and both hydrophobic and oleophobic properties.[1] The carbon-iodine bond is the most reactive site in the molecule, serving as a key functional group for further chemical synthesis.[1]
Diagram 1: Chemical Structure of Perfluorooctyl Iodide
Caption: 2D representation of the Perfluorooctyl Iodide molecule.
Chemical Identifiers
The following table summarizes the key identifiers for perfluorooctyl iodide.
| Identifier | Value | Citation(s) |
| IUPAC Name | 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro-8-iodooctane | [2] |
| CAS Number | 507-63-1 | [2] |
| Molecular Formula | C₈F₁₇I | [2] |
| Synonyms | 1-Iodoheptadecafluorooctane, Heptadecafluoro-1-iodooctane, PFOI | [2] |
| InChIKey | KWXGJTSJUKTDQU-UHFFFAOYSA-N | [2] |
Physical and Chemical Properties
Perfluorooctyl iodide is a dense, thermally stable compound. It appears as a clear, light pink solid or liquid, as its melting point is near room temperature.[1]
| Property | Value | Citation(s) |
| Molecular Weight | 545.96 g/mol | [2] |
| Melting Point | 25 °C | [1] |
| Boiling Point | 160-161 °C | [1] |
| Density | 2.040 g/mL | [1] |
| Physical State | Solid or liquid near room temperature | [1] |
Spectroscopic Data
Spectroscopic analysis is essential for the identification and structural elucidation of perfluorooctyl iodide.
Mass Spectrometry
Mass spectrometry data reveals the fragmentation pattern of the molecule. The molecular ion peak is observed at m/z 546.
| Property | Value | Citation(s) |
| Molecular Ion (M+) | 546 m/z | [2] |
| Major Fragments (m/z) | 69.0 (CF₃⁺, base peak), 119.0 (C₂F₅⁺), 131.0 (C₃F₅⁺), 169.0 (C₃F₇⁺), 419.0 ([M-I]⁺) | [2] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Group | Typical Chemical Shift Range (ppm vs. CFCl₃) | Citation(s) |
| ¹⁹F | -CF₂I | -60 to -70 | [3] |
| ¹⁹F | -CF₂- (internal) | -120 to -126 | [3] |
| ¹⁹F | -CF₃ | ~ -81 | [3] |
| ¹³C | Fluoroalkanes | 100 to 125 (quartets and triplets) | [3] |
Infrared (IR) Spectroscopy
The IR spectrum of perfluorooctyl iodide is dominated by strong absorbances corresponding to C-F bond stretching vibrations.
| Functional Group | Typical Absorption Range (cm⁻¹) | Citation(s) |
| C-F Stretch | 1100 - 1300 (very strong) | [1] |
| C-I Stretch | 500 - 600 (weak to medium) | [1] |
Experimental Protocols
Synthesis via Telomerization
The primary industrial method for synthesizing perfluorooctyl iodide and other perfluoroalkyl iodides is telomerization.[4] This free-radical chain reaction combines a "telogen" (a short-chain perfluoroalkyl iodide) with a "taxogen" (tetrafluoroethylene, TFE) to produce a mixture of longer-chain homologues.[4][5]
Methodology:
-
Reactant Charging: A high-pressure, thermally controlled tubular reactor is charged with the telogen, typically pentafluoroethyl iodide (C₂F₅I).[4]
-
Taxogen Introduction: The taxogen, tetrafluoroethylene (CF₂=CF₂), is introduced into the reactor. In some continuous processes, the TFE is fed at multiple points along the reactor to control the reaction and minimize the formation of undesirable high-molecular-weight telomers.[4]
-
Reaction Conditions: The reaction is carried out under high temperature, typically in the range of 300°C to 360°C.[4] The molar ratio of telogen to taxogen is a critical parameter used to control the average chain length of the product mixture.[4]
-
Product Collection: The output from the reactor is a mixture of perfluoroalkyl iodides of varying chain lengths (e.g., C₄F₉I, C₆F₁₃I, C₈F₁₇I, etc.).
-
Purification: The desired perfluorooctyl iodide (C₈F₁₇I) is separated from the crude product mixture by fractional distillation.[1]
Diagram 2: Experimental Workflow for PFOI Synthesis
Caption: Industrial synthesis workflow for Perfluorooctyl Iodide.
Analytical Characterization
Nuclear Magnetic Resonance (NMR):
-
¹⁹F and ¹³C NMR spectra are acquired on a 400 MHz or higher spectrometer.
-
Samples are typically dissolved in deuterated chloroform (CDCl₃).
-
Trichlorofluoromethane (CFCl₃) is used as an external or internal standard for ¹⁹F NMR, and tetramethylsilane (TMS) for ¹³C NMR.
Infrared (IR) Spectroscopy:
-
FTIR spectra are recorded on a suitable spectrometer.
-
Samples can be analyzed neat as a thin film on a salt plate (e.g., NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.
Biological Activity: Endocrine Disruption
Recent research has identified perfluorooctyl iodide as a potential endocrine disruptor. Studies using the human adrenocortical carcinoma cell line (H295R) have shown that PFOI can stimulate the production of steroid hormones, including aldosterone and cortisol.
The proposed mechanism involves the activation of a cyclic adenosine monophosphate (cAMP) signaling pathway. PFOI appears to function as an activator of adenylate cyclase (AC), the enzyme responsible for converting ATP to cAMP. The resulting increase in intracellular cAMP levels leads to the significant upregulation of ten key genes involved in steroidogenesis, such as StAR, CYP11A1, and CYP11B2. This stimulation of the steroidogenic pathway highlights a potential biological impact of PFOI exposure.
Diagram 3: PFOI-Induced Steroidogenesis Signaling Pathway
Caption: PFOI activates Adenylate Cyclase, boosting cAMP and steroid synthesis.
Applications in Research and Development
The unique properties of perfluorooctyl iodide make it a valuable intermediate in several fields:
-
Polymer Science: It serves as a highly effective chain-transfer agent in iodine-transfer polymerization (ITP), allowing for the controlled synthesis of fluoropolymers.[1]
-
Surfactant Synthesis: PFOI is a key precursor for creating specialized fluorosurfactants used in high-performance coatings and materials.[1]
-
Pharmaceutical and Agrochemical Research: The perfluorooctyl moiety can be introduced into bioactive molecules to enhance properties such as metabolic stability, lipophilicity, and bioavailability.
References
- 1. Perfluorooctyl Iodide|98%|CAS 507-63-1 [benchchem.com]
- 2. Perfluorooctyl iodide | C8F17I | CID 10491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. US5268516A - Synthesis of perfluoroalkyl iodides - Google Patents [patents.google.com]
- 5. EP0711264A1 - Process for the preparation of perfluoroalkyl iodide - Google Patents [patents.google.com]
